molecular formula C23H24FN3O3 B1193726 VU6001192

VU6001192

Katalognummer: B1193726
Molekulargewicht: 409.46
InChI-Schlüssel: MIESVVLHUFOIOH-GASCZTMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VU6001192 is a mGlu2 negative allosteric modulator

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

Mechanism of Action:
VU6001192's primary application lies in its ability to modulate mGlu2 receptor activity. By inhibiting this receptor, researchers can investigate its role in neurotransmission and synaptic plasticity, which are crucial for learning and memory processes.

Case Study:
In a study utilizing this compound, researchers explored its effects on anxiety-related behaviors in animal models. The compound was shown to reduce anxiety-like behaviors in rodents, suggesting potential therapeutic benefits for anxiety disorders .

Imaging Studies

Positron Emission Tomography (PET):
this compound has been utilized in imaging studies to visualize mGlu2 receptor distribution in the brain. Its derivatives have been radiolabeled for PET imaging, allowing researchers to study receptor density and function in vivo.

Data Table: Imaging Efficacy of this compound Derivatives

CompoundRadiolabelBinding Affinity (IC50, nM)Brain Penetration
This compound[^11C]QCA45Moderate
[^11C]3[^11C]326High

This table highlights the derivatives of this compound that have been synthesized for imaging purposes, demonstrating varying levels of brain penetration and binding affinity .

Pharmacological Studies

Therapeutic Potential:
Research indicates that mGlu2 receptors are implicated in various psychiatric disorders. This compound's selective inhibition may provide insights into developing new treatments for conditions like schizophrenia and depression.

Case Study:
A pharmacological study using this compound demonstrated its ability to reverse cognitive deficits induced by NMDA receptor antagonists in animal models. This suggests that targeting mGlu2 could be a viable strategy for treating cognitive impairments associated with psychosis .

Eigenschaften

Molekularformel

C23H24FN3O3

Molekulargewicht

409.46

IUPAC-Name

6-(((2S,6R)-2,6-dimethylmorpholino)methyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C23H24FN3O3/c1-14-10-26(11-15(2)30-14)12-16-3-8-21-19(9-16)22(28)20(23(25)29)13-27(21)18-6-4-17(24)5-7-18/h3-9,13-15H,10-12H2,1-2H3,(H2,25,29)/t14-,15+

InChI-Schlüssel

MIESVVLHUFOIOH-GASCZTMLSA-N

SMILES

O=C1C(C(N)=O)=CN(C2=CC=C(F)C=C2)C(C1=C3)=CC=C3CN4C[C@@H](C)O[C@@H](C)C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

VU6001192;  VU 6001192;  VU-6001192

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of compound G (10 mg, 0.032 mmol), cis-2,6-dimethylmorpholine (5 μL, 0.039 mmol), and acetic acid (4.6 μL, 0.081 mmol) in dichloromethane (1 mL) were stirred for one hour. To this mixture was added sodium triacetoxyborohydride (10.2 mg, 0.048 mmol). After 16 hours, the reaction was concentrated to dryness. Purification by reverse phase HPLC afforded 5 mg (38%) of the title compound. 1H NMR (400 MHz, DMSO-d6) δ 9.23 (d, J=4.4 Hz, 1H), 8.55 (s, 1H), 8.26 (d, J=1.8 Hz, 1H), 7.77-7.73 (m, 2H), 7.65 (dd, J=8.7, 2 Hz, 1H), 7.59 (d, J=4.4 Hz, 1H), 7.52 (t, J=8.68, 8.76, 2H), 7.03 (d, J=8.68, 1H), 3.57-3.52 (m, 4H), 2.65 (d, J=10.2 Hz, 2H), 1.01 (d, J=6.3 Hz, 6H); ES-MS [M+1]+: 410.3.
Name
compound G
Quantity
10 mg
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylmorpholine
Quantity
5 μL
Type
reactant
Reaction Step One
Quantity
4.6 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10.2 mg
Type
reactant
Reaction Step Two
Name
title compound
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU6001192
Reactant of Route 2
Reactant of Route 2
VU6001192
Reactant of Route 3
Reactant of Route 3
VU6001192
Reactant of Route 4
Reactant of Route 4
VU6001192
Reactant of Route 5
VU6001192
Reactant of Route 6
VU6001192

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.